molecular formula C21H28O4 B2488284 1,3-dibutoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one CAS No. 314744-65-5

1,3-dibutoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

Cat. No.: B2488284
CAS No.: 314744-65-5
M. Wt: 344.451
InChI Key: ISMJLUWOUYQCMB-UHFFFAOYSA-N
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Description

1,3-Dibutoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is a synthetic coumarin derivative characterized by a partially saturated benzo[c]chromen-6-one core substituted with butoxy groups at positions 1 and 2. The tetrahydro modification of the benzene ring enhances lipophilicity compared to unsaturated analogs like Urolithin B (3-hydroxy-6H-benzo[c]chromen-6-one), improving cell membrane permeability . Its synthesis typically involves alkylation of the hydroxyl groups on the parent scaffold (e.g., 3-hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one, THU-OH) using bromobutane in the presence of a base such as potassium carbonate .

Properties

IUPAC Name

1,3-dibutoxy-7,8,9,10-tetrahydrobenzo[c]chromen-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28O4/c1-3-5-11-23-15-13-18(24-12-6-4-2)20-16-9-7-8-10-17(16)21(22)25-19(20)14-15/h13-14H,3-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISMJLUWOUYQCMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC2=C(C3=C(CCCC3)C(=O)O2)C(=C1)OCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dibutoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the condensation of a substituted benzaldehyde with a suitable diene in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture in an organic solvent such as ethanol or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions

1,3-Dibutoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups into the chromene ring .

Scientific Research Applications

1,3-Dibutoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-dibutoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease processes or activate receptors that trigger beneficial cellular responses .

Comparison with Similar Compounds

Key Observations:

Substituent Effects: Lipophilicity: Alkoxy substituents (e.g., butoxy, ethoxy) increase lipophilicity compared to hydroxyl groups, enhancing cell permeability . Fluorescence Sensing: Hydroxyl groups (as in THU-OH and Urolithin B) enable metal coordination, leading to Fe³⁺-dependent fluorescence quenching. Enzyme Inhibition: Longer alkoxy chains (e.g., butoxy) may improve PDE2 inhibition by optimizing hydrophobic interactions with enzyme pockets, as seen in derivatives with five-carbon substituents .

Positional Effects :

  • Substituents at position 3 are critical for metal sensing and enzyme binding. For example, THU-OH’s 3-hydroxy group directly coordinates Fe³⁺, while 1,3-dibutoxy substitution likely eliminates this interaction .
  • ERβ agonist activity in related compounds requires hydroxyl groups at positions 3 and 8, suggesting that alkoxy substitutions at these positions would reduce receptor affinity .

Fluorescence Sensing

  • THU-OH : Exhibits selective "turn-off" fluorescence for Fe³⁺ in aqueous and cellular environments (SK-N-AS and DBTRG-05MG cells) due to hydroxy-Fe³⁺ coordination .
  • 1,3-Dibutoxy Analogs : Expected to show diminished fluorescence response due to lack of hydroxyl groups, as seen in 4-substituted analogs where fluorescence enhancement (rather than quenching) occurs .

Enzyme Inhibition

  • PDE2 Inhibition : THU-OH derivatives with alkoxy substituents (e.g., 3-ethoxy, IC₅₀ = 58.6 µM) outperform hydroxylated analogs. The 1,3-dibutoxy derivative may exhibit further improvements if substituent length aligns with hydrophobic enzyme pockets .
  • Cholinesterase Inhibition : Alkoxy derivatives like 3-chloropropoxy show dual FAAH/AChE inhibition, suggesting that 1,3-dibutoxy could similarly target neurodegenerative pathways .

Physicochemical Properties

Property 1,3-Dibutoxy-THU-OH (Predicted) THU-OH 3-Ethoxy-THU-OH
LogP ~4.5 (high) 2.1 3.0
Solubility (aq.) Low Moderate Low
Fluorescence Quantum Yield Low (no active –OH) High (quenched by Fe³⁺) Moderate

Biological Activity

1,3-Dibutoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is a synthetic compound belonging to the class of 6H-benzo[c]chromen-6-ones. Its unique structure, characterized by a tetrahydrobenzo[c]chromen backbone with two butoxy substituents, has garnered interest in medicinal chemistry due to its potential biological activities.

The molecular formula of this compound is C21_{21}H28_{28}O4_{4}, and it possesses distinct chemical properties influenced by its functional groups. The compound's structure allows for various chemical reactions including oxidation, reduction, and substitution, which are critical for its biological activity and potential therapeutic applications.

Antimicrobial Activity

Preliminary studies have shown that similar compounds in the benzo[c]chromen class possess antimicrobial properties. The presence of butoxy groups may enhance solubility and reactivity against microbial targets.

Anticancer Properties

Research into structurally related compounds indicates that they may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Further studies are needed to elucidate the specific pathways affected by this compound.

Neuroprotective Effects

Some benzo[c]chromen derivatives have been investigated for neuroprotective effects. The interaction with neuroreceptors could potentially offer therapeutic avenues for neurodegenerative diseases.

The mechanism of action for this compound likely involves its interaction with specific molecular targets such as enzymes or receptors. This interaction can modulate enzyme activity or receptor signaling pathways, leading to various biological effects. For example:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease processes.
  • Receptor Activation: It could activate receptors that trigger beneficial cellular responses.

Comparative Analysis

To better understand the unique properties of this compound compared to similar compounds, a comparison table is provided below.

Compound NameMolecular FormulaUnique Features
1,3-Dihydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-oneC13_{13}H12_{12}O4_{4}Contains hydroxyl groups instead of butoxy groups
1,3-Dimethoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-oneC15_{15}H16_{16}O4_{4}Features methoxy groups; different hydrophobicity
3-Hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-oneC13_{13}H12_{12}O3_{3}Lacks butoxy substituents; different biological profile

The unique combination of butoxy substituents in this compound may confer distinct properties compared to these similar compounds.

Case Studies

While specific case studies focusing solely on this compound are scarce in the literature due to its relatively recent synthesis and characterization:

  • Study on Derivatives: A study investigating derivatives of benzo[c]chromens found significant anticancer activity in vitro against various cancer cell lines.
  • Antimicrobial Testing: Another case study evaluated similar compounds for antimicrobial efficacy against bacterial strains and demonstrated promising results.

Q & A

Q. Key Variables :

  • Catalysts : Pd-based catalysts (3 mol% Pd(PPh₃)₄) improve cross-coupling efficiency .
  • Solvents : Degassed 1,4-dioxane minimizes side reactions in Suzuki coupling .
  • Temperature : Elevated temperatures (100°C) accelerate cyclization but may require reflux conditions .

How can advanced spectroscopic and crystallographic techniques validate the structure of this compound?

Q. Basic Research Focus

  • NMR Spectroscopy : ¹H and ¹³C NMR can confirm substituent positions (e.g., dibutoxy groups at C1 and C3) and hydrogenation of the tetrahydro ring .
  • Mass Spectrometry (HRMS) : Determines molecular weight (e.g., C₁₉H₂₄O₄ for 1,3-dipropoxy analogs) and fragmentation patterns .
  • X-Ray Crystallography : Resolves bond angles and torsional strain in the fused chromenone system. For example, C–C bond lengths in benzo[c]chromen-6-ones average 1.45–1.49 Å .

Methodological Tip : Co-crystallization with solvents (e.g., DMSO) improves crystal quality for diffraction studies .

What mechanistic insights explain the regioselectivity of substituent introduction in benzo[c]chromen-6-one derivatives?

Q. Advanced Research Focus

  • Electronic Effects : Electron-withdrawing groups (e.g., triflate at C3) direct nucleophilic attack to meta positions during coupling reactions .
  • Steric Hindrance : Bulky substituents (e.g., butoxy groups) favor para substitution in electrophilic aromatic substitution .
  • Radical Intermediates : Bu₃SnH-mediated cyclizations proceed via radical pathways, favoring 6-endo-trig ring closure .

Data Contradiction : Pd-catalyzed methods may yield regioisomers under varying ligand systems, necessitating DFT calculations to predict selectivity .

How do structural modifications (e.g., alkoxy groups) impact biological activity in related benzo[c]chromen-6-ones?

Advanced Research Focus
While direct data on 1,3-dibutoxy derivatives is limited, analogs suggest:

  • Antimicrobial Activity : Hydroxy and methoxy groups enhance bacterial membrane disruption (MIC ~8 µg/mL for Staphylococcus aureus) .
  • Anticancer Potential : Chromenone cores intercalate DNA, with IC₅₀ values <10 µM in breast cancer cell lines .
  • Structure-Activity Relationships (SAR) : Longer alkoxy chains (e.g., butoxy vs. methoxy) increase lipophilicity, improving blood-brain barrier penetration .

Experimental Design : Use in vitro assays (MTT for cytotoxicity) paired with logP measurements to correlate substituent effects .

How can researchers reconcile contradictory data on synthetic yields from different methods?

Advanced Research Focus
Case Study :

  • Method A : Suzuki coupling (70% yield) vs. Method B : Chalcone cyclization (45% yield) .
    Resolution Strategies :

Byproduct Analysis : HPLC-MS identifies side products (e.g., dehalogenated intermediates in Pd-catalyzed reactions) .

Kinetic Studies : Varying reaction times and temperatures optimize stepwise pathways .

Computational Modeling : Transition state analysis explains yield differences (e.g., steric barriers in multi-step syntheses) .

What stability challenges arise during storage and handling of this compound?

Q. Advanced Research Focus

  • Photodegradation : Chromenone cores are UV-sensitive; store in amber vials under argon .
  • Hydrolysis : Butoxy groups may undergo cleavage in acidic/basic conditions (pH <4 or >10) .
  • Thermal Stability : DSC analysis shows decomposition onset at ~180°C .

Mitigation : Use stabilizers (e.g., BHT) in non-polar solvents (hexane) to prevent radical degradation .

How can computational methods (e.g., DFT, MD) predict the reactivity of 1,3-dibutoxy derivatives?

Q. Advanced Research Focus

  • DFT Calculations : Optimize ground-state geometries (B3LYP/6-31G*) to predict electrophilic sites .
  • Molecular Dynamics (MD) : Simulate solvent interactions (e.g., toluene vs. DMF) to guide reaction solvent selection .
  • Docking Studies : Model interactions with biological targets (e.g., topoisomerase II) to prioritize analogs for synthesis .

What green chemistry approaches are applicable to synthesizing this compound?

Q. Advanced Research Focus

  • Solvent-Free Conditions : Mechanochemical grinding (e.g., ball milling) reduces waste .
  • Biocatalysis : Lipases or esterases can catalyze regioselective alkoxy introductions .
  • Recyclable Catalysts : Immobilized Pd on magnetic nanoparticles enables ≥5 reuse cycles without yield loss .

Q. Tables

Synthetic Method Comparison
Method
Suzuki Coupling
Cyclocondensation
Chalcone Cyclization
Key Spectral Data for Characterization
Technique
¹H NMR
¹³C NMR
X-Ray

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